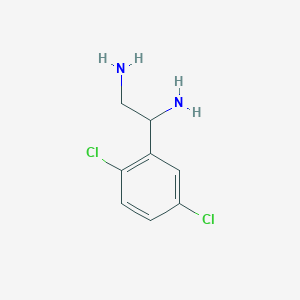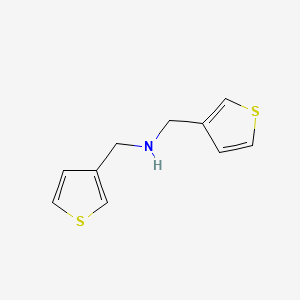
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine is an organic compound featuring a methanamine group bonded to two thienyl groups Thienyl groups are derived from thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine typically involves the reaction of 3-thienylmethylamine with a suitable thienyl derivative under controlled conditions. One common method involves the use of organometallic reagents such as 3-thienylzinc or 3-thienylmagnesium iodides, which react with the amine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl groups to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Functionalized thienyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine involves its interaction with molecular targets and pathways. The thienyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Thiophene: The parent compound of thienyl groups.
3-Thienylzinc and 3-Thienylmagnesium Iodides: Organometallic reagents used in similar synthetic routes.
1,2-Bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene: A photochromic dithienylethene compound with similar structural features.
Propiedades
Fórmula molecular |
C10H11NS2 |
|---|---|
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
1-thiophen-3-yl-N-(thiophen-3-ylmethyl)methanamine |
InChI |
InChI=1S/C10H11NS2/c1-3-12-7-9(1)5-11-6-10-2-4-13-8-10/h1-4,7-8,11H,5-6H2 |
Clave InChI |
XTHUEYDCVKOMAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CNCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


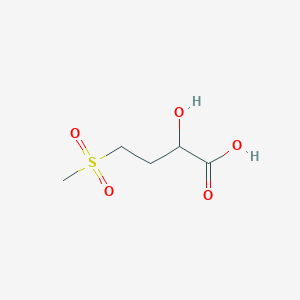
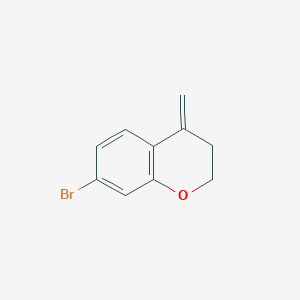
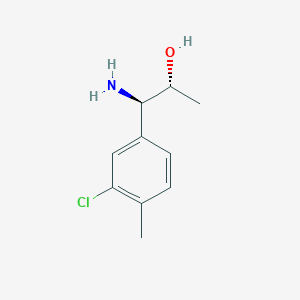
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
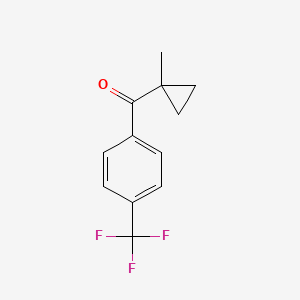
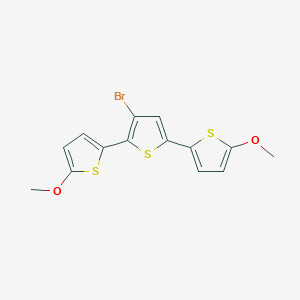

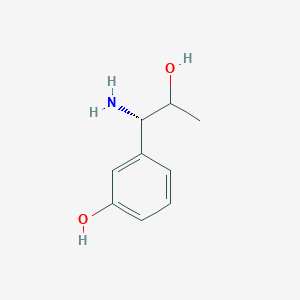
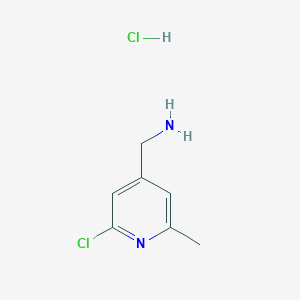
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
